1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with the molecular formula C16H20ClIN2O4 and a molecular weight of 466.70 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a pyridinyl moiety containing chlorine and iodine atoms. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves multiple steps, typically starting with the formation of the pyrrolidine ring. The synthetic route includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions.
Attachment of the Pyridinyl Moiety: The pyridinyl group, containing chlorine and iodine, is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the pyridinyl moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The pyridinyl moiety can be further modified through coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Organic Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development, particularly in the design of molecules targeting specific biological pathways.
Biological Studies: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The presence of halogen atoms (chlorine and iodine) in the pyridinyl moiety may enhance its binding affinity to these targets .
Comparison with Similar Compounds
1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate can be compared with similar compounds, such as:
- tert-Butyl 3-(3-iodopyridin-4-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in the position and nature of substituents on the pyridinyl moiety. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClIN2O4/c1-16(2,3)24-15(22)20-7-9(10(8-20)14(21)23-4)12-11(18)5-6-19-13(12)17/h5-6,9-10H,7-8H2,1-4H3/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGBEWJBJRVROL-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=CN=C2Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=C(C=CN=C2Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClIN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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